molecular formula C14H18N2 B13959212 2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole CAS No. 61467-28-5

2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole

Cat. No.: B13959212
CAS No.: 61467-28-5
M. Wt: 214.31 g/mol
InChI Key: DJHRDZZCULOFNW-UHFFFAOYSA-N
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Description

2,5,7-Trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are characterized by a fused ring system consisting of a pyrimidine ring and an indole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole typically involves the annulation of a pyrimidine ring to an indole derivative. One common method is the three-component synthesis, which combines ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides . This method involves a sequential combination of the Sonogashira reaction with [3+3] cyclocondensation.

Another approach involves the ytterbium-catalyzed cascade cyclization of indoles, terminal alkynes, and aromatic aldehydes . This method provides a versatile route to synthesize various pyrimidoindole derivatives under mild reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidoindole oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidoindole ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidoindole oxides, while substitution reactions can produce a variety of functionalized pyrimidoindole derivatives.

Scientific Research Applications

2,5,7-Trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

2,5,7-Trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole can be compared with other pyrimidoindole derivatives, such as:

These compounds share a similar core structure but differ in the number and position of methyl groups or the degree of hydrogenation. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties.

Conclusion

This compound is a fascinating compound with a wide range of applications in scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.

Properties

CAS No.

61467-28-5

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole

InChI

InChI=1S/C14H18N2/c1-10-4-5-14-12(8-10)11(2)13-6-7-15(3)9-16(13)14/h4-5,8H,6-7,9H2,1-3H3

InChI Key

DJHRDZZCULOFNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CN(CCC3=C2C)C

Origin of Product

United States

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